4-Methyldodecanoic acid 4-Methyldodecanoic acid 4-methyl lauric acid is a medium-chain fatty acid.
4-Methyldodecanoic acid is a natural product found in Punica granatum with data available.
Brand Name: Vulcanchem
CAS No.: 19998-93-7
VCID: VC7956494
InChI: InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-12(2)10-11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15)
SMILES: CCCCCCCCC(C)CCC(=O)O
Molecular Formula: C13H26O2
Molecular Weight: 214.34 g/mol

4-Methyldodecanoic acid

CAS No.: 19998-93-7

Cat. No.: VC7956494

Molecular Formula: C13H26O2

Molecular Weight: 214.34 g/mol

* For research use only. Not for human or veterinary use.

4-Methyldodecanoic acid - 19998-93-7

Specification

CAS No. 19998-93-7
Molecular Formula C13H26O2
Molecular Weight 214.34 g/mol
IUPAC Name 4-methyldodecanoic acid
Standard InChI InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-12(2)10-11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15)
Standard InChI Key STDXFMGAJMQOFF-UHFFFAOYSA-N
SMILES CCCCCCCCC(C)CCC(=O)O
Canonical SMILES CCCCCCCCC(C)CCC(=O)O

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Molecular Formula

4-Methyldodecanoic acid, systematically named 4-methyldodecanoic acid under IUPAC conventions, belongs to the class of branched-chain carboxylic acids . Its molecular formula, C13H26O2C_{13}H_{26}O_2, reflects a 13-carbon backbone with a terminal carboxylic acid group and a methyl branch at the fourth carbon position. The compound’s molecular weight of 214.34 g/mol places it within the medium-chain fatty acid category, distinguishing it from shorter analogues like 4-methyldecanoic acid (C11H22O2C_{11}H_{22}O_2) .

Synonyms and Registry Identifiers

This compound is alternatively identified through multiple nomenclature systems:

  • CAS Registry: 19998-93-7

  • ChEBI ID: CHEBI:180107

  • Lipid Maps ID: LMFA01020063

  • Wikidata: Q82204257

These identifiers facilitate cross-referencing across chemical databases and research literature, ensuring precise communication within scientific communities.

Structural Characteristics

Molecular Architecture

The compound’s structure features a dodecyl chain (C12H25C_{12}H_{25}) with a methyl group (CH3-CH_3) substituent at the fourth carbon atom, terminating in a carboxylic acid group (COOH-COOH). This branching induces steric effects that influence physical properties such as melting point and solubility compared to linear analogues like lauric acid .

Spectroscopic Signatures

Key spectral data include:

  • SMILES: CCCCCCCCC(C)CCC(=O)O

  • InChIKey: STDXFMGAJMQOFF-UHFFFAOYSA-N

These identifiers enable precise molecular modeling and computational chemistry applications.

Synthesis and Production

Catalytic Esterification Pathways

While direct synthesis methods for 4-methyldodecanoic acid remain underdocumented, analogous esterification techniques for related compounds provide methodological insights. Research on methyl laurate synthesis using ionic liquid catalysts demonstrates the potential for adapting these protocols .

Ionic Liquid Catalysis

The optimized esterification of lauric acid with methanol using [Hnmp]HSO4_4 achieved 98.58% conversion under these conditions :

ParameterOptimal Value
Catalyst dosage5.23 wt%
Methanol/acid ratio7.68:1
Reaction time2.27 h
Temperature70°C

This suggests that similar Brønsted acidic ionic liquids could facilitate 4-methyldodecanoic acid ester synthesis through tailored reaction engineering.

Natural Biosynthetic Routes

4-Methyldodecanoic acid occurs naturally in Punica granatum (pomegranate), indicating possible enzymatic pathways involving branched-chain fatty acid synthases . The biosynthetic mechanism likely parallels microbial systems where methylmalonyl-CoA serves as a branch-point precursor.

Physicochemical Properties

Thermal and Phase Behavior

As a medium-chain branched fatty acid, 4-methyldodecanoic acid exhibits distinct phase characteristics:

PropertyValue/DescriptionSource
Molecular weight214.34 g/mol
Predicted melting point35-40°C (estimated)-
SolubilityLow water solubility, hydrophobic

The methyl branch disrupts crystalline packing, likely reducing melting point compared to linear dodecanoic acid (mp 44°C).

Reactivity Profile

The carboxylic acid group enables typical fatty acid reactions:

  • Esterification: Forms methyl esters under acidic catalysis

  • Salt formation: Reacts with bases to produce carboxylates

  • Reduction: Convertible to 4-methyldodecanol via lithium aluminum hydride

Kinetic studies of analogous systems show second-order reaction kinetics with activation energies around 68.45 kJ/mol , suggesting similar energy barriers for 4-methyldodecanoic acid derivatives.

Natural Occurrence and Biological Significance

Phytochemical Source

The documented presence in pomegranate implicates this compound in plant lipid metabolism. Branched fatty acids often serve as:

  • Antimicrobial agents in plant defense systems

  • Structural components of cuticular waxes

  • Signaling molecules in stress responses

Industrial and Research Applications

Surfactant Precursor

The branched structure enhances surfactant properties compared to linear analogues by:

  • Lowering critical micelle concentration (CMC)

  • Improving solubility in nonpolar media

  • Reducing Krafft temperature

Potential derivatives include:

  • Sodium 4-methyldodecanoate (anionic surfactant)

  • Ethoxylated esters (nonionic surfactants)

Specialty Lubricants

Branched fatty acids improve lubricant performance through:

  • Enhanced oxidative stability vs. unsaturated acids

  • Lower pour points than linear counterparts

  • Reduced friction coefficients

Pharmaceutical Intermediates

The chiral center enables synthesis of:

  • Enantioselective drug delivery systems

  • Bioactive lipid conjugates

  • Prodrug formulations

Comparative Analysis with Structural Analogues

4-Methyldodecanoic Acid vs. Lauric Acid

Property4-Methyldodecanoic AcidLauric Acid (C12H24O2C_{12}H_{24}O_2)
Molecular formulaC13H26O2C_{13}H_{26}O_2C12H24O2C_{12}H_{24}O_2
Branching positionC4None
Melting point~35-40°C (est.)44°C
HydrophobicityHigherLower

Comparison with 4-Methyldecanoic Acid

Characteristic4-Methyldodecanoic Acid4-Methyldecanoic Acid
Carbon chain lengthC13C11
Molecular weight214.34 g/mol186.29 g/mol
Natural occurrencePunica granatumNot documented

Future Research Directions

  • Catalytic asymmetric synthesis of enantiomerically pure forms

  • Structure-activity relationship studies in surfactant applications

  • Metabolic engineering for microbial overproduction

  • Crystallographic characterization to determine solid-state packing

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